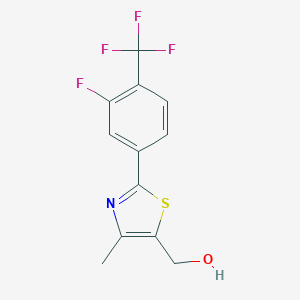
(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol
描述
W-7 盐酸盐,也称为 N-(6-氨基己基)-5-氯-1-萘磺酰胺盐酸盐,是一种钙调蛋白拮抗剂。它抑制肌球蛋白轻链激酶和钙/钙调蛋白依赖性磷酸二酯酶的活性。 该化合物因其诱导凋亡的能力而闻名,并已显示出抗肿瘤活性 .
准备方法
合成路线和反应条件
W-7 盐酸盐的合成涉及 5-氯-1-萘磺酰氯与 6-氨基己胺的反应。该反应通常在二氯甲烷等有机溶剂中进行,在三乙胺等碱提供的碱性条件下进行。 然后通过用盐酸处理将产物纯化并转化为其盐酸盐形式 .
工业生产方法
W-7 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用大型反应器和连续流动系统以确保有效的混合和反应。 最终产品经过严格的纯化步骤,包括重结晶和色谱,以达到高纯度 .
化学反应分析
反应类型
W-7 盐酸盐由于存在磺酰胺和胺基等反应性官能团,主要发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 这些反应通常涉及亲核试剂,例如氢氧根离子或胺。这些反应通常在水或甲醇等极性溶剂中进行。
氧化反应: 过氧化氢或高锰酸钾等氧化剂可用于氧化 W-7 盐酸盐。
还原反应: 硼氢化钠或氢化铝锂等还原剂用于还原反应.
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,与胺的取代反应会导致各种取代磺酰胺的形成 .
科学研究应用
W-7 盐酸盐在科学研究中具有广泛的应用:
化学: 它用作各种化学反应中的试剂,以及校准分析仪器的标准品。
生物学: W-7 盐酸盐用于研究钙调蛋白在细胞过程中的作用。它有助于了解钙依赖性途径的调节。
医药: 该化合物因其潜在的治疗效果而被研究,特别是其抗肿瘤活性。由于它能够放松血管平滑肌,因此它也用于与心血管疾病相关的研究。
作用机制
W-7 盐酸盐通过与钙调蛋白结合发挥作用,钙调蛋白是一种钙结合信使蛋白。这种结合抑制钙调蛋白依赖性酶(如肌球蛋白轻链激酶和磷酸二酯酶)的活性。 通过抑制这些酶,W-7 盐酸盐会破坏各种细胞过程,从而导致凋亡和肌肉松弛等效应 .
相似化合物的比较
类似化合物
三氟拉嗪: 另一种对钙调蛋白依赖性酶具有类似抑制作用的钙调蛋白拮抗剂。
卡米达唑: 一种强效的钙调蛋白抑制剂,用于各种生化研究。
独特性
W-7 盐酸盐因其对钙调蛋白的特定结合亲和力及其诱导凋亡的能力而独一无二。 其结构特征,例如萘磺酰胺部分,使其与其他钙调蛋白拮抗剂相比具有独特的生物活性 .
属性
IUPAC Name |
[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NOS/c1-6-10(5-18)19-11(17-6)7-2-3-8(9(13)4-7)12(14,15)16/h2-4,18H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJKNJYBSHISNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594813 | |
| Record name | {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-27-0 | |
| Record name | {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


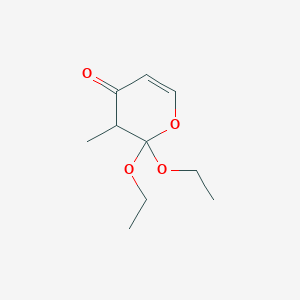
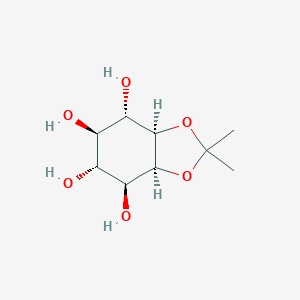
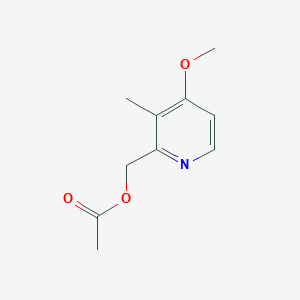

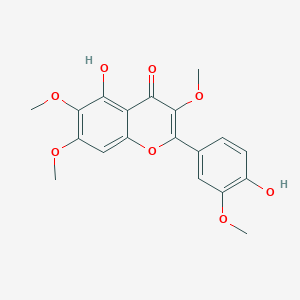
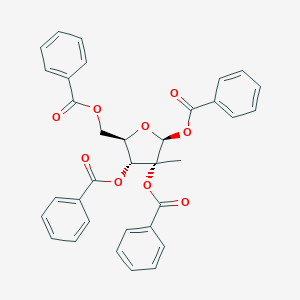


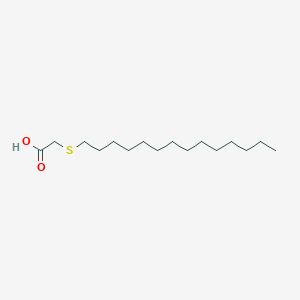
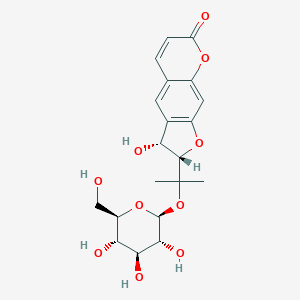

![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium](/img/structure/B17315.png)


